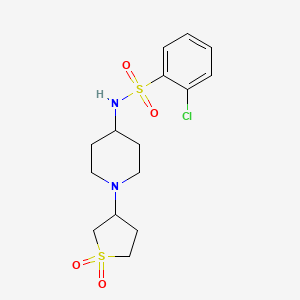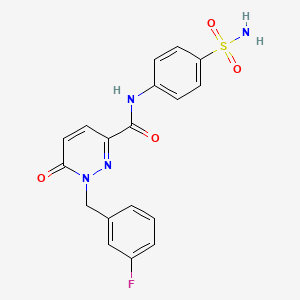
1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-(3-Fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-3-pyridinecarboxamide, has a molecular formula of C19H16FN3O4S and an average mass of 401.411 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Studies have been conducted to understand the metabolism and disposition of related compounds, providing insights into their behavior in biological systems. For instance, one study explored the metabolic fate and excretion balance of similar compounds in rats and dogs, using 19F-NMR spectroscopy and other techniques (Monteagudo et al., 2007).
Antimicrobial Studies
Research has been carried out on fluoroquinolone-based derivatives, examining their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, including compounds with structural similarities, revealed potential as antimicrobial agents (Patel & Patel, 2010).
Solid-State Tautomeric Structure Analysis
The solid-state structure and tautomeric forms of related compounds have been analyzed using X-ray crystallography. This research helps in understanding the molecular conformation and properties of these compounds, which is crucial for drug development (Bacsa et al., 2013).
Antitumor Activity
Some compounds with structural similarity have been synthesized and tested for antitumor activity. For example, the study of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
Kinase Inhibition
Research into the synthesis and efficacy of kinase inhibitors includes compounds structurally related to 1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide. Such studies are important for the development of targeted cancer therapies (Schroeder et al., 2009).
Synthesis of Antimicrobial Agents
A study reported the synthesis of new heterocyclic compounds containing a sulfamoyl moiety for use as antimicrobial agents. This research contributes to the understanding of the potential applications of such compounds in combating infections (Darwish, 2014).
Cytotoxic and Antioxidant Evaluation
The synthesis and evaluation of related compounds for cytotoxic and antioxidant activities provide insights into their potential therapeutic applications. For example, derivatives synthesized from isatin were evaluated for these properties, revealing potential medical applications (Iosr et al., 2015).
Structural Analysis
Studies like the one on Raltegravir monohydrate, which is structurally similar, offer insights into the molecular structure and potential interactions of these compounds, which is crucial for drug design and development (Yamuna et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4S/c19-13-3-1-2-12(10-13)11-23-17(24)9-8-16(22-23)18(25)21-14-4-6-15(7-5-14)28(20,26)27/h1-10H,11H2,(H,21,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBXVWFRFVQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

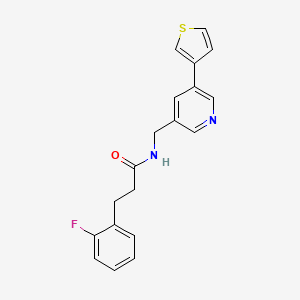
![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)
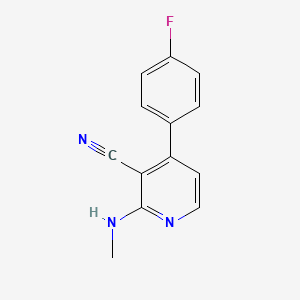
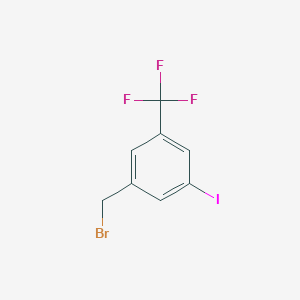
![6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B2814312.png)

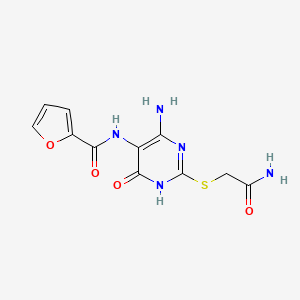
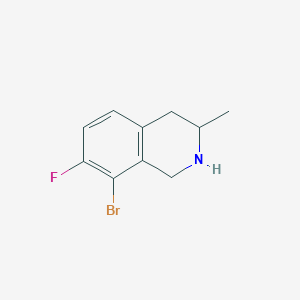
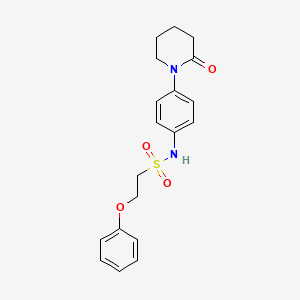
![3-Phenyl-2-azaspiro[3.3]heptan-1-one](/img/structure/B2814324.png)
![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)


